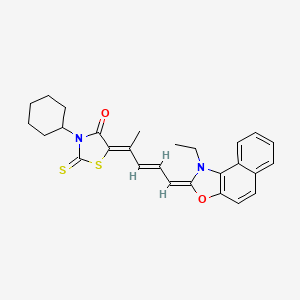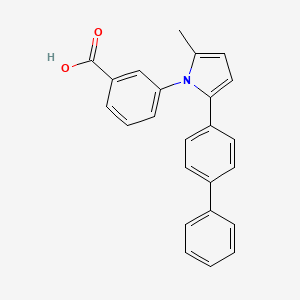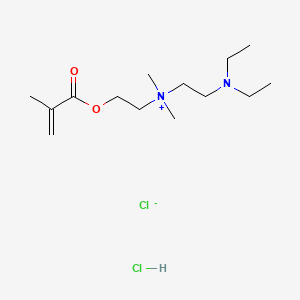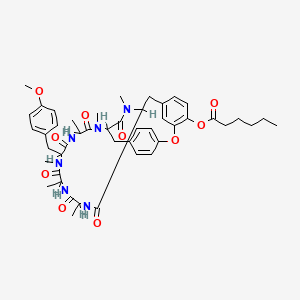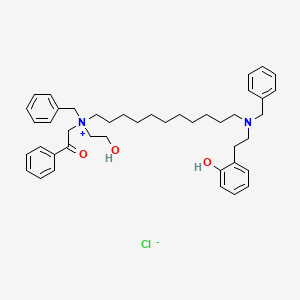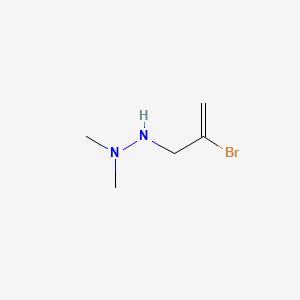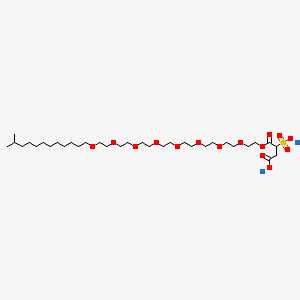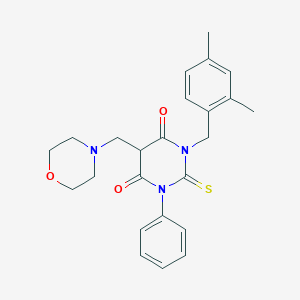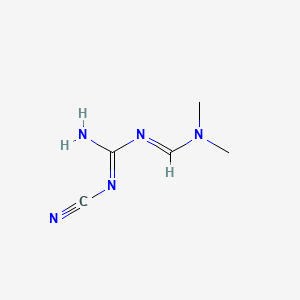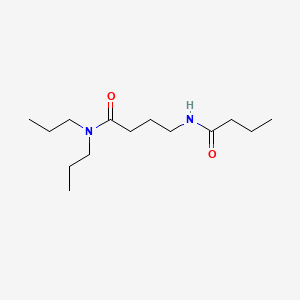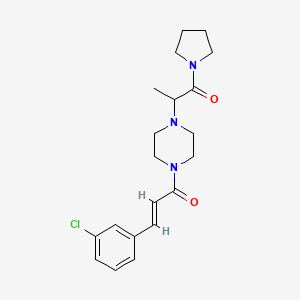
Piperazine, 1-(3-(3-chlorophenyl)-1-oxo-2-propenyl)-4-(1-methyl-2-oxo-(1-pyrrolidinyl)ethyl)-,(E)-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(3-chlorophenyl)-1-oxo-2-propenyl)-4-(1-methyl-2-oxo-(1-pyrrolidinyl)ethyl)-,(E)-(±)- is a complex organic compound belonging to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:
Step 1: Reaction of piperazine with 3-chlorobenzaldehyde to form an intermediate.
Step 2: Condensation of the intermediate with a propenyl group under basic conditions.
Step 3: Introduction of the pyrrolidinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex piperazine derivatives often involves multi-step synthesis in a controlled environment. The process may include:
Batch Processing: Each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: The entire synthesis is conducted in a continuous flow reactor, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for similar properties.
Medicine
Piperazine derivatives have been used as anthelmintics and in the treatment of psychiatric disorders
Industry
In the industrial sector, piperazine derivatives are used in the production of polymers, resins, and other materials. This compound could be explored for similar uses.
Mechanism of Action
The mechanism of action for piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels. This compound might exert its effects by:
Binding to Receptors: It could bind to specific receptors in the brain, altering neurotransmitter release.
Inhibiting Enzymes: It might inhibit enzymes involved in neurotransmitter metabolism.
Modulating Ion Channels: The compound could modulate ion channels, affecting neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
Fluphenazine: A piperazine derivative used as an antipsychotic.
Trifluoperazine: Another antipsychotic piperazine derivative.
Uniqueness
This specific compound is unique due to its combination of a chlorophenyl group, a propenyl group, and a pyrrolidinyl group. These structural features might confer unique biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
CAS No. |
97167-60-7 |
|---|---|
Molecular Formula |
C20H26ClN3O2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H26ClN3O2/c1-16(20(26)24-9-2-3-10-24)22-11-13-23(14-12-22)19(25)8-7-17-5-4-6-18(21)15-17/h4-8,15-16H,2-3,9-14H2,1H3/b8-7+ |
InChI Key |
NELFLVULPXMVNC-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C(=O)N1CCCC1)N2CCN(CC2)C(=O)/C=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCN(CC2)C(=O)C=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


